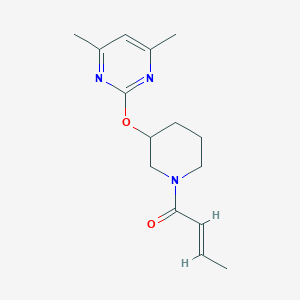

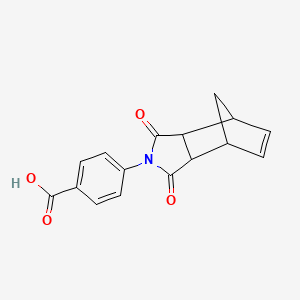

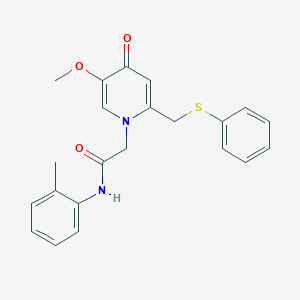

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

説明

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, also known as 4-HMIBA, is a synthetic compound that is widely used in scientific research. It is a derivative of 4-hydroxy-3-methoxybenzoic acid, and is classified as an isoindolinone. 4-HMIBA is a versatile compound that can be used in various applications, including as a precursor to other compounds and as a therapeutic agent.

科学的研究の応用

Fluorescence Emission

Singh and Baruah (2017) discussed the dual modes and emissions of an amino-naphthoquinone derivative, highlighting tunable fluorescence emissions dependent on solvent, pH, and excitation wavelength. This derivative showed potential applications in fluorescence-based sensing and imaging technologies Singh & Baruah, 2017.

Molecular and Crystal Structures

Qian and Huang (2005) elucidated the molecular and crystal structures of two matrices for MALDI-TOF-MS research, demonstrating their structural intricacies and potential in mass spectrometry applications Qian & Huang, 2005.

Luminescent Properties

Sivakumar et al. (2010) synthesized and studied the photophysical properties of lanthanide 4-benzyloxy benzoates, revealing the influence of electron-donating and withdrawing groups on luminescence. These findings have implications for developing luminescent materials and sensors Sivakumar et al., 2010.

Enzymatic Oxidative Polymerization

Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, highlighting its potential in creating new polymeric materials with high thermal stability Kumbul et al., 2015.

Catalysis and Glycerol Conversion

Deutsch et al. (2007) explored the catalysis and conversion of glycerol into cyclic acetals, offering insights into the use of renewable materials for producing potential novel platform chemicals Deutsch et al., 2007.

Antibacterial and Enzyme Inhibition

Rasool et al. (2015) examined the antibacterial and enzyme inhibition activities of hydrazone derivatives, indicating their potential in developing new therapeutic agents Rasool et al., 2015.

Photocatalytic Degradation

Paola et al. (2002) studied the photocatalytic degradation of organic compounds using transition metal-doped TiO2, highlighting its application in environmental remediation and purification of water Paola et al., 2002.

特性

IUPAC Name |

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h1-6,9-10,12-13H,7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGPPPVPMJYXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)

![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)

![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)

![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)